amine CAS No. 1155620-09-9](/img/structure/B602958.png)
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, a sulfonamide group, and a hydroxymethyl group attached to a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the following steps:
Chlorination: The benzene ring is chlorinated to introduce chlorine atoms at the 3 and 4 positions.
Sulfonation: The chlorinated benzene is then sulfonated to introduce the sulfonamide group.
Alkylation: The sulfonamide is alkylated with 1-(hydroxymethyl)propylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 3,4-dichloro-N-[1-(carboxymethyl)propyl]benzenesulfonamide.
Reduction: 3,4-dichloro-N-[1-(hydroxymethyl)propyl]benzeneamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of [(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dichlorobenzenesulfonamide: Lacks the hydroxymethyl and propyl groups.
N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the chlorine atoms on the benzene ring.
4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Has only one chlorine atom at the 4 position.
Uniqueness
[(3,4-Dichlorophenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of two chlorine atoms enhances its electrophilic properties, while the hydroxymethyl group provides additional sites for chemical modification.
Propriétés
Numéro CAS |
1155620-09-9 |
|---|---|
Formule moléculaire |
C10H13Cl2NO3S |
Poids moléculaire |
298.19g/mol |
Nom IUPAC |
3,4-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-2-7(6-14)13-17(15,16)8-3-4-9(11)10(12)5-8/h3-5,7,13-14H,2,6H2,1H3 |
Clé InChI |
ZXKGZHYRZDERBK-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


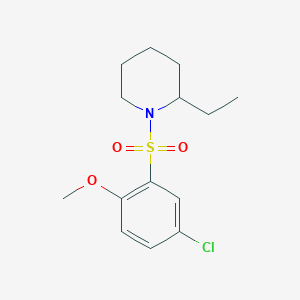
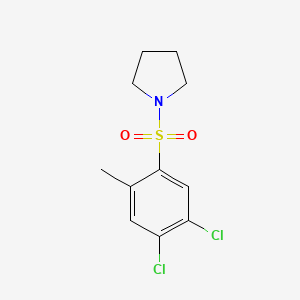
amine](/img/structure/B602879.png)
amine](/img/structure/B602880.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)
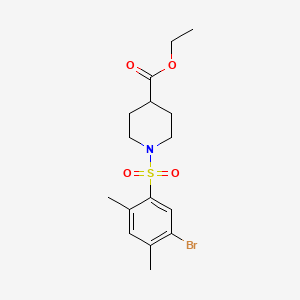
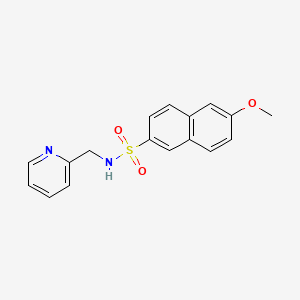
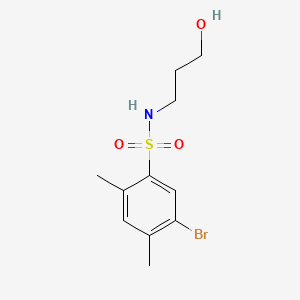
amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)
